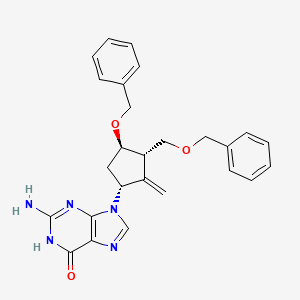

ent-Entecavir-di-o-benzyl Ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“ent-Entecavir-di-o-benzyl Ether” is a biochemical used for proteomics research . It is also known as Entecavir Impurity 1 . The molecular formula is C26H27N5O3 and the molecular weight is 457.52 .

Chemical Reactions Analysis

The specific chemical reactions involving “ent-Entecavir-di-o-benzyl Ether” are not detailed in the available resources. It is primarily used in proteomics research .Physical And Chemical Properties Analysis

The physical and chemical properties of “ent-Entecavir-di-o-benzyl Ether” include a molecular formula of C26H27N5O3 and a molecular weight of 457.52 . Further details about its physical and chemical properties are not provided in the available resources.Aplicaciones Científicas De Investigación

Synthesis Techniques:

- Entecavir, labeled as 1H-[13C4]purin-6(9H)-one, was synthesized from various reagents including [13C]guanidine HCl and diethyl [1,2,3-13C3]malonate, resulting in a compound with high chemical purity (99.23%) and isotopic abundance (96.7%) (Tran, Ekhato, & Rinehart, 2009).

- A short synthesis of the carbocyclic core of Entecavir was accomplished from Corey lactone in three stages, yielding the protected carbocyclic core of Entecavir, a significant medicine against hepatitis (Valiullina, Akhmet’yanova, Vostrikov, & Miftakhov, 2016).

Analytical Applications:

- Innovative electrochemical methods were developed for sensitive determination of Entecavir. A platform based on nanoparticles-modified carbon paste electrodes with ionic liquid mediator showed high sensitivity and reactivity towards Entecavir, indicating potential for clinical assays and quality assurance in pharmaceutical products (Asran, Mohamed, Ahmed, Banks, & Allam, 2020).

- A study demonstrated the use of powder X-ray diffractometry (PXRD) and Raman spectroscopy for assessing polymorphic impurity in Entecavir mixtures, providing precise and accurate methods for quality control in industrial practice (Kang, Shao, Wang, Hu, & Yu, 2018).

Chemical Modification and Optimization:

- Optimized synthetic processes for key intermediates of Entecavir were developed, involving steps like epoxidation, benzyl protection, and ring opening of epoxide, highlighting advancements in industrial-scale production (Weiguang, 2013).

- A method for diastereoselective synthesis of fluorinated analogues of Entecavir was created, showing that fluorine substitution at specific positions of Entecavir retained antiviral activity while reducing cytotoxicity, indicating potential for therapeutic use (Kumamoto, Fukano, Nakano, Iwagami, Takeyama, Kohgo, Imoto, Amano, Kuwata-Higashi, Aoki, Abe, Mitsuya, Fukuhara, & Haraguchi, 2016).

Propiedades

IUPAC Name |

2-amino-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROVOOOAPHSWCR-YPAWHYETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@@H](C[C@H]([C@@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ent-Entecavir-di-o-benzyl Ether | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)